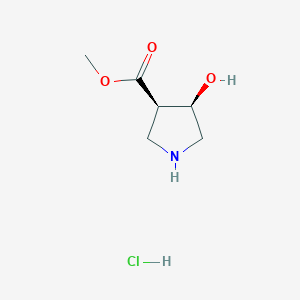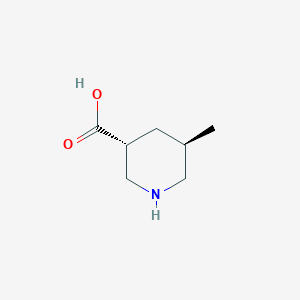
Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of cis-4-hydroxypyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl cis-4-oxopyrrolidine-3-carboxylate.
Reduction: Formation of methyl cis-4-hydroxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride
- Methyl 4-Hydroxypyrrolidine-3-carboxylate Hydrochloride
- Methyl 3-Hydroxypyrrolidine-4-carboxylate Hydrochloride
Uniqueness
Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration may result in different biological activities and chemical properties compared to its trans isomer or other similar compounds.
Properties
IUPAC Name |
methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)4-2-7-3-5(4)8;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAHCUBPMSCWSB-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120074.png)
![{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8120082.png)




![8-Fluoro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8120117.png)
![Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate](/img/structure/B8120125.png)
![3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline](/img/structure/B8120130.png)

![N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120158.png)

![tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate](/img/structure/B8120168.png)
